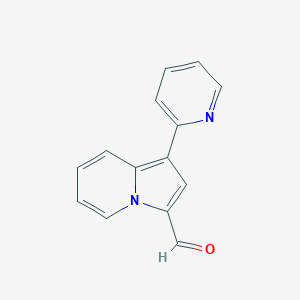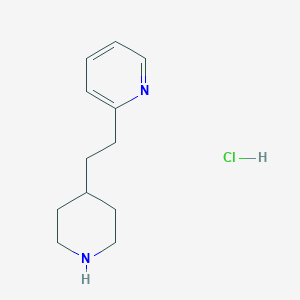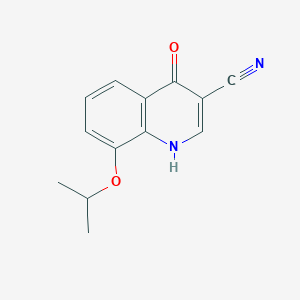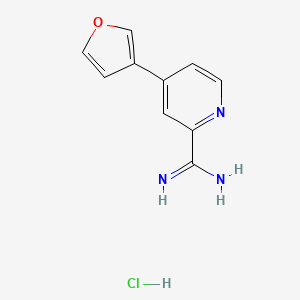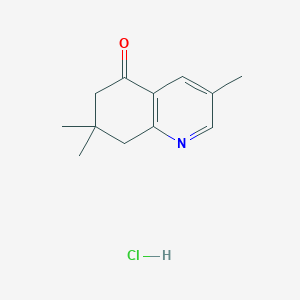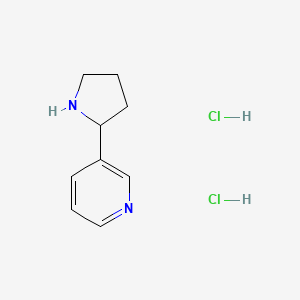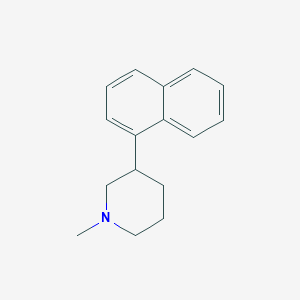
4-(Isoquinolin-5-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isoquinolin-5-yl)thiazol-2-amine is a heterocyclic compound that features both isoquinoline and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-5-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the isoquinoline moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The isoquinoline moiety can be introduced through a subsequent cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Isoquinolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-(Isoquinolin-5-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Isoquinolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit enzyme activity or interfere with DNA replication, ultimately affecting cell function and viability .
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole moiety and exhibit similar biological activities.
Isoquinoline Derivatives: Compounds such as berberine and papaverine contain the isoquinoline structure and are known for their pharmacological properties.
Uniqueness: 4-(Isoquinolin-5-yl)thiazol-2-amine is unique due to the combination of both isoquinoline and thiazole moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures .
Propiedades
Fórmula molecular |
C12H9N3S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
4-isoquinolin-5-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15) |
Clave InChI |
LFHNKCBBERHEOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


